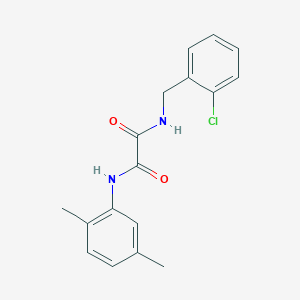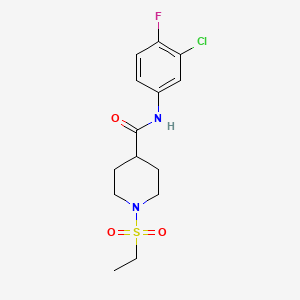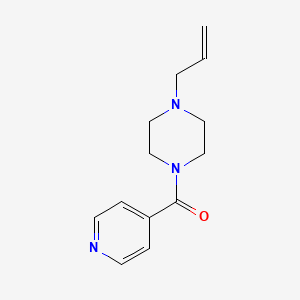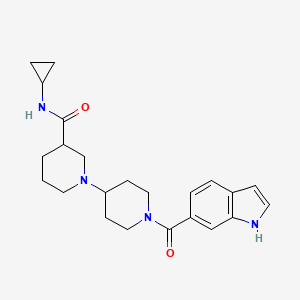![molecular formula C16H22N4O B5413336 (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5413336.png)
(1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one, also known as CP-810,123, is a chemical compound that belongs to the class of diazabicyclooctanes. The compound has been extensively studied for its potential therapeutic applications in various neurological disorders.2.1]nonan-4-one.
Wirkmechanismus
The mechanism of action of (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves the selective activation of α7 nAChRs. These receptors are widely distributed in the brain and are involved in the regulation of various cognitive and emotional processes, such as learning and memory, attention, and anxiety. Activation of α7 nAChRs by this compound results in the release of various neurotransmitters, such as dopamine, glutamate, and acetylcholine, which are involved in the regulation of these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the selective activation of α7 nAChRs, which results in the release of various neurotransmitters, such as dopamine, glutamate, and acetylcholine. These neurotransmitters are involved in the regulation of various cognitive and emotional processes, such as learning and memory, attention, and anxiety. Activation of α7 nAChRs by this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in animal models of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one in lab experiments include its selective activation of α7 nAChRs, which allows for the specific targeting of these receptors in various neurological disorders. The compound has been extensively studied in animal models of these disorders, and its potential therapeutic applications have been well-established. However, the limitations of using this compound in lab experiments include its low yield and purity, which can limit its use in large-scale experiments. The compound also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one. One direction is to further investigate its potential therapeutic applications in various neurological disorders, such as schizophrenia, depression, and anxiety. Another direction is to explore its potential use as a cognitive enhancer in healthy individuals. Additionally, future research could focus on developing more efficient synthesis methods for the compound, as well as improving its solubility and bioavailability.
Synthesemethoden
The synthesis of (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves the reaction of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with 4-cyclopentylpyrimidine-2-amine in the presence of acetic acid. The reaction proceeds through a series of steps, including the formation of an iminium ion intermediate, which is then reduced to yield the final product. The yield of the reaction is typically around 40-50%, and the purity of the product can be improved through various purification methods, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
(1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, depression, and anxiety. The compound acts as a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, which is believed to be involved in the regulation of various cognitive and emotional processes. The compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in animal models of these disorders.
Eigenschaften
IUPAC Name |
(1S,6R)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15-9-12-5-6-13(10-18-15)20(12)16-17-8-7-14(19-16)11-3-1-2-4-11/h7-8,11-13H,1-6,9-10H2,(H,18,21)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEJWOSSMNGABR-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3C4CCC3CNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3[C@@H]4CC[C@H]3CNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5413256.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[8-(trifluoromethyl)-4-quinolinyl]-3-piperidinol](/img/structure/B5413267.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5413268.png)

![1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5413277.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B5413278.png)

![1-(2,2-dimethylpropanoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5413302.png)
![4-fluoro-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5413310.png)
![{2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]-1,3-thiazol-4-yl}methanol](/img/structure/B5413317.png)

![7-methoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B5413327.png)
